molecular formula C17H23N3O4S B2591851 1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine CAS No. 898657-04-0

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine

Cat. No.: B2591851
CAS No.: 898657-04-0
M. Wt: 365.45
InChI Key: CSGVZSZULLHXGV-UHFFFAOYSA-N
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Description

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Applications

Research by Malawska et al. (2002) investigated a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, noting compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed significant antiarrhythmic and antihypertensive activities. The effects were attributed to alpha-adrenolytic properties, hinting at cardiovascular applications (Malawska et al., 2002).

Analgesic Applications

Viaud et al. (1995) synthesized a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, identifying potent non-opioid, non-antiinflammatory analgesic agents, demonstrating the utility of piperazine derivatives in pain management (Viaud et al., 1995).

Antimicrobial Applications

Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, leading to compounds with notable antibacterial and antifungal activities. This research underscores the potential of piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Drug Development Scaffolds

Chamakuri et al. (2018) demonstrated the transformation of chiral amino acids into 6-substituted piperazine-2-acetic acid esters, providing a diverse array of piperazine scaffolds for library synthesis and novel compound production. This work highlights the versatility of piperazine structures in drug discovery (Chamakuri et al., 2018).

Properties

IUPAC Name

1-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)17(22)15-4-6-16(7-5-15)25(23,24)20-8-2-3-9-20/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVZSZULLHXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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